Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate
Overview
Description
Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that azetidine derivatives, which are part of the compound’s structure, have been found in life-saving antibiotics like penicillin and cephalosporin . They exhibit a variety of biological activities .
Mode of Action
Azetidine derivatives, a key component of this compound, have been found to interact with various biological targets due to their inherent rigidity . This rigidity decreases the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target .
Biochemical Pathways
It is known that azetidine derivatives can be involved in proteins and cause protein misfolding, disrupting the normal function of the protein .
Pharmacokinetics
It is known that the inherent rigidity of azetidine derivatives, a key component of this compound, can influence their pharmacokinetic properties .
Result of Action
Azetidine derivatives, a key component of this compound, have been found to cause protein misfolding, disrupting the normal function of the protein .
Action Environment
It is known that the inherent rigidity of azetidine derivatives, a key component of this compound, can influence their stability .
Biochemical Analysis
Biochemical Properties
Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it has been observed to impact metabolic processes, potentially altering the balance of metabolites within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding interaction can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, while it may degrade over time in others. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels. The specific metabolic pathways affected by this compound can vary depending on the biological context, but its influence on enzyme activity and metabolite levels is a common theme.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. The distribution of this compound can influence its accumulation and activity, affecting its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-16-10(15)7-5-14(6-7)9-8(11)12-3-4-13-9/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGJHGYQEWJPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.